molecular formula C24H28ClN3O2S2 B2586112 8-[(4-Tert-butylphenyl)sulfonyl]-2-(4-chlorophenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene CAS No. 894925-77-0

8-[(4-Tert-butylphenyl)sulfonyl]-2-(4-chlorophenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene

Cat. No. B2586112
CAS RN: 894925-77-0
M. Wt: 490.08
InChI Key: QYRKXZAKOXFFLP-UHFFFAOYSA-N
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Description

The compound appears to contain a tert-butylphenyl group, a chlorophenyl group, and a methylthio group. These groups are common in organic chemistry and are often used in the synthesis of various compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, tert-butylphenyl groups can be prepared by acid-catalyzed alkylation of phenol with isobutene .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Some general precautions when handling organic compounds include avoiding inhalation, ingestion, or contact with skin and eyes .

properties

IUPAC Name

8-(4-tert-butylphenyl)sulfonyl-2-(4-chlorophenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28ClN3O2S2/c1-23(2,3)18-7-11-20(12-8-18)32(29,30)28-15-13-24(14-16-28)26-21(22(27-24)31-4)17-5-9-19(25)10-6-17/h5-12H,13-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRKXZAKOXFFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)N=C(C(=N3)SC)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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